

AZ12672857: A Comprehensive Technical Guide to its Molecular Targets Beyond EphB4/Src

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZ12672857

Cat. No.: B15572568

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ12672857 is a potent, orally active dual inhibitor of Ephrin type-B receptor 4 (EphB4) and Src family kinases. While its high affinity for these primary targets is well-documented, a thorough understanding of its broader molecular interaction profile is critical for comprehensive efficacy and safety assessment in drug development. This technical guide provides an in-depth overview of the known molecular targets of **AZ12672857** beyond EphB4 and Src, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The inhibitory activity of **AZ12672857** has been quantified against its primary targets, EphB4 and c-Src, as well as identified off-target kinases, namely Kinase Insert Domain Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Platelet-Derived Growth Factor Receptor- β (PDGFR- β). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target Kinase	IC50 (nM)	Assay Type
EphB4	1.3	Cell-free
c-Src	2	Cell-based (proliferation)
KDR (VEGFR2)	240	Cellular (autophosphorylation)
PDGFR- β	58	Cellular (autophosphorylation)

Data compiled from publicly available information.

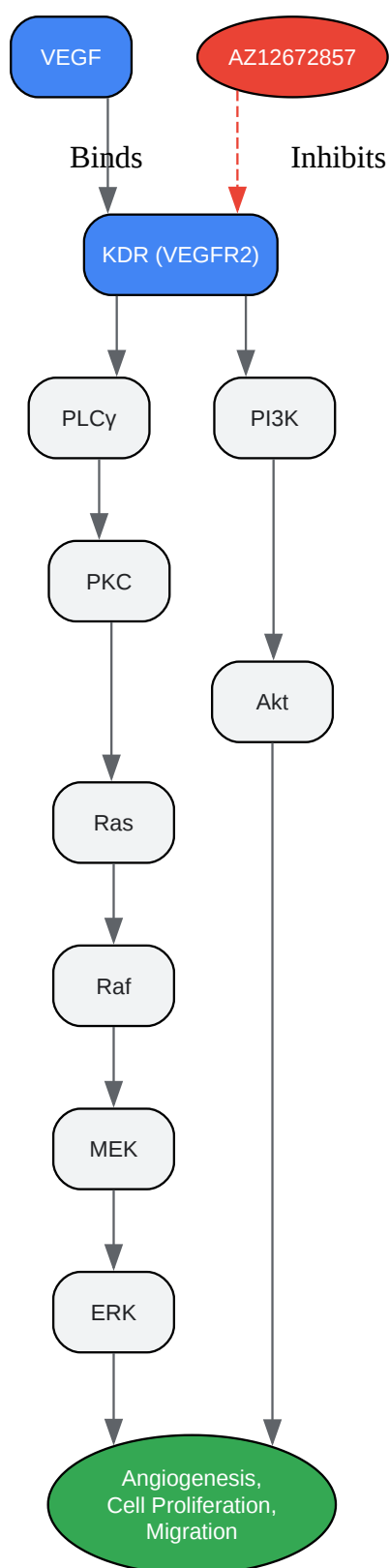
Molecular Targets and Signaling Pathways

Beyond its primary targets, **AZ12672857** demonstrates inhibitory activity against KDR and PDGFR- β , two key receptor tyrosine kinases involved in angiogenesis and cell proliferation.

KDR (VEGFR2) Signaling: KDR is the main mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF. Inhibition of KDR by **AZ12672857** can disrupt downstream signaling cascades, including the PLC γ -PKC-MAPK and the PI3K-Akt pathways, thereby impeding endothelial cell proliferation and migration, crucial processes in angiogenesis.

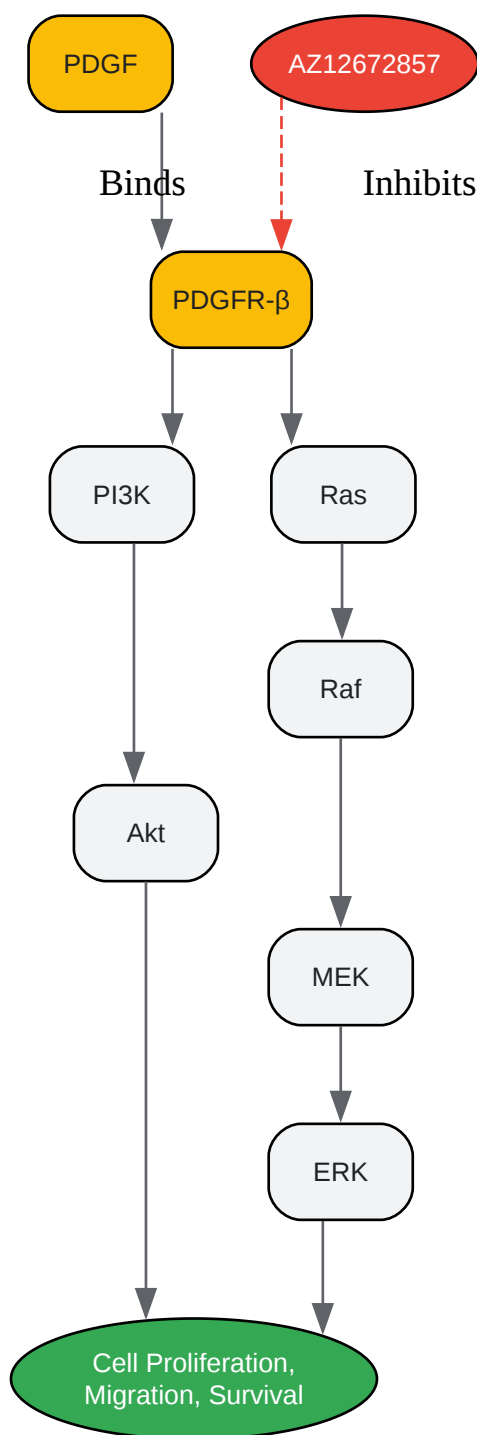
PDGFR- β Signaling: PDGFR- β plays a significant role in development, cell proliferation, and migration. Its activation initiates multiple signaling pathways, including the Ras-MAPK and PI3K-Akt pathways. By inhibiting PDGFR- β , **AZ12672857** can interfere with the growth and survival of cells that are dependent on this signaling axis.

Below are diagrams illustrating the signaling pathways affected by **AZ12672857**.



[Click to download full resolution via product page](#)

KDR (VEGFR2) Signaling Pathway Inhibition by **AZ12672857**.



[Click to download full resolution via product page](#)

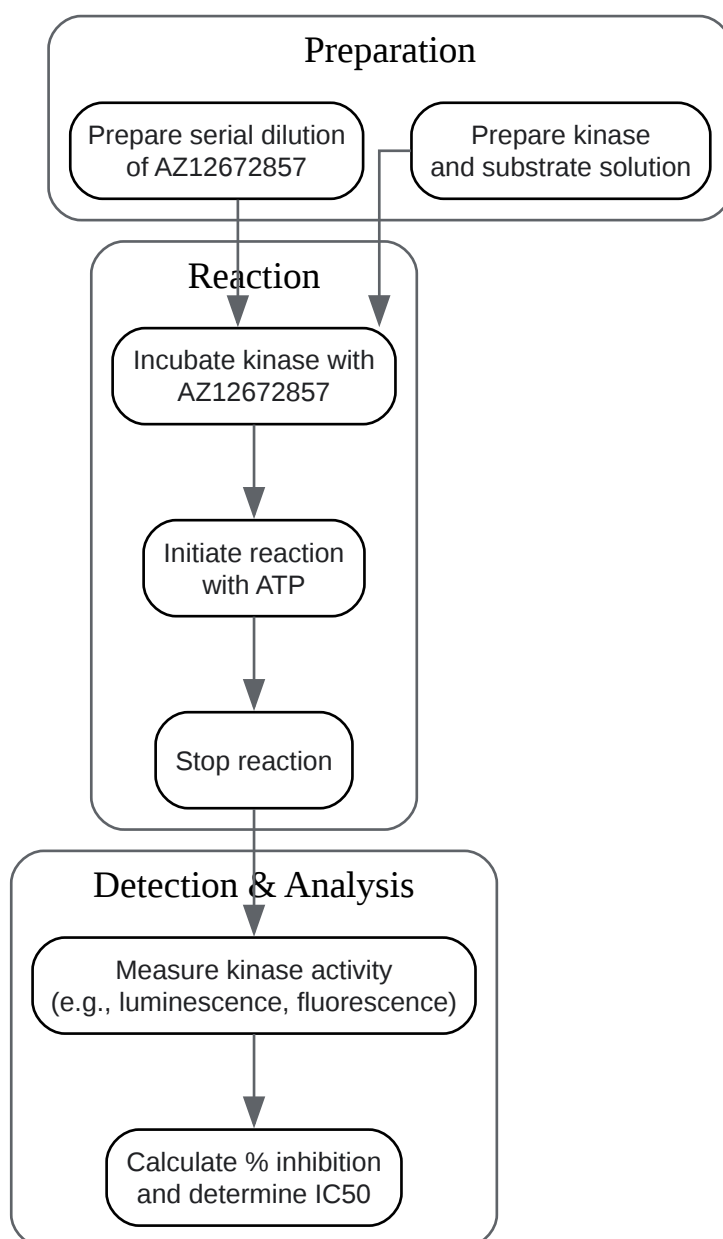
PDGFR-β Signaling Pathway Inhibition by **AZ12672857**.

Experimental Protocols

Detailed methodologies for key in vitro kinase assays are provided below. These protocols are representative of standard techniques used to characterize the inhibitory activity of compounds like **AZ12672857**.

In Vitro Kinase Inhibition Assay (General Workflow)

This workflow outlines the general steps for determining the in vitro inhibitory activity of a compound against a purified kinase.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [AZ12672857: A Comprehensive Technical Guide to its Molecular Targets Beyond EphB4/Src]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572568#molecular-targets-of-az12672857-beyond-ephb4-src]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com